

Synthesis of N-Phenylsulfonyl Piperidines: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

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For researchers, scientists, and professionals in drug development, N-phenylsulfonyl piperidines represent a significant scaffold in medicinal chemistry. This document provides detailed experimental procedures for the synthesis of this class of compounds, focusing on the robust and widely applicable Schotten-Baumann reaction. It also explores their biological relevance, particularly as acetylcholinesterase inhibitors, and includes protocols for their characterization and data on their biological activity.

Introduction

The N-phenylsulfonyl piperidine moiety is a key structural component in a variety of biologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a valuable building block in the design of novel therapeutics. One of the most prominent activities of N-phenylsulfonyl piperidine derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the regulation of cholinergic signaling. This has implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Experimental Protocols

This section details the synthesis of 1-(phenylsulfonyl)piperidine via the Schotten-Baumann reaction, a reliable method for the N-sulfonylation of secondary amines.

Method 1: Schotten-Baumann Synthesis of 1-(Phenylsulfonyl)piperidine

This protocol describes the reaction of piperidine with benzenesulfonyl chloride in the presence of an aqueous base.

Materials and Reagents:

- Piperidine
- Benzenesulfonyl chloride
- Sodium hydroxide (NaOH)
- Dichloromethane (CH_2Cl_2)
- Hydrochloric acid (HCl), 1 M aqueous solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol (for recrystallization)
- Deionized water

Instrumentation:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask

- Melting point apparatus
- NMR spectrometer
- FT-IR spectrometer

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.
- **Addition of Reagents:** In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide. To the cooled piperidine solution, add the 2 M NaOH solution (2.5 eq). While stirring vigorously, add benzenesulfonyl chloride (1.05 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
- **Work-up:** Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), deionized water (2 x 30 mL), and brine (1 x 30 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude 1-(phenylsulfonyl)piperidine by recrystallization from a suitable solvent, such as ethanol/water, to obtain a crystalline solid.
- **Characterization:** Determine the melting point of the purified product. Confirm the structure using ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy.

Data Presentation

Table 1: Reagent Quantities for the Synthesis of 1-(Phenylsulfonyl)piperidine

Reagent	Molar Mass (g/mol)	Moles	Equivalents	Amount
Piperidine	85.15	0.05	1.0	4.26 g (4.94 mL)
Benzenesulfonyl chloride	176.62	0.0525	1.05	9.27 g (7.08 mL)
Sodium hydroxide	40.00	0.125	2.5	5.0 g in 62.5 mL H ₂ O

Table 2: Characterization Data for 1-(Phenylsulfonyl)piperidine

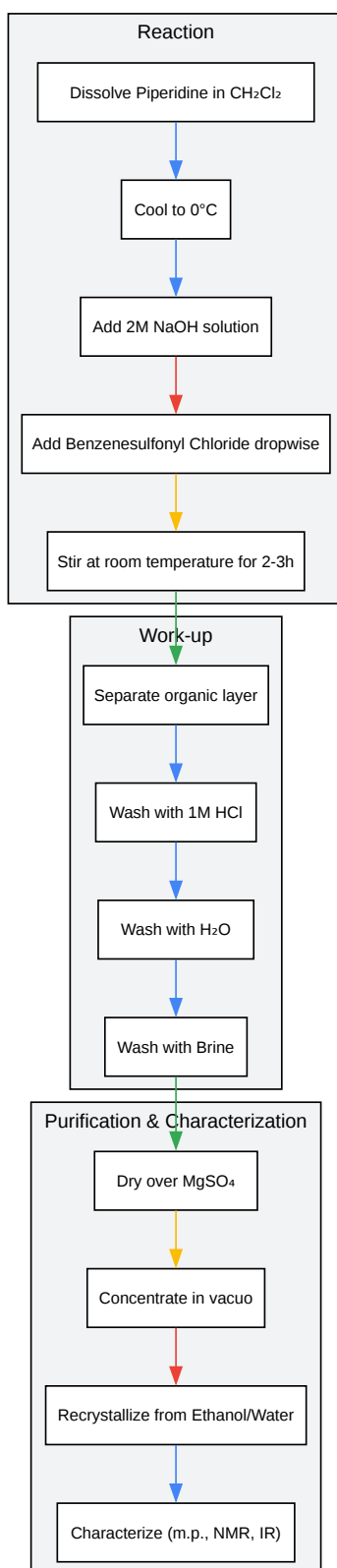
Property	Value
Molecular Formula	C ₁₁ H ₁₅ NO ₂ S
Molecular Weight	225.31 g/mol
Appearance	White crystalline solid
Melting Point	92-94 °C
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	7.75-7.73 (m, 2H), 7.60-7.50 (m, 3H), 3.05 (t, J=5.6 Hz, 4H), 1.65-1.59 (m, 4H), 1.50-1.45 (m, 2H)
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	137.9, 132.5, 129.1, 126.9, 47.7, 25.5, 23.8
FT-IR (KBr, cm ⁻¹)	1345 (SO ₂ asymmetric), 1160 (SO ₂ symmetric)

Table 3: Biological Activity of N-Phenylsulfonyl Piperidine Derivatives as Acetylcholinesterase Inhibitors

Compound	Target	IC ₅₀ (nM)	Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine hydrochloride	Acetylcholinesterase	0.56	[1]

Mandatory Visualization

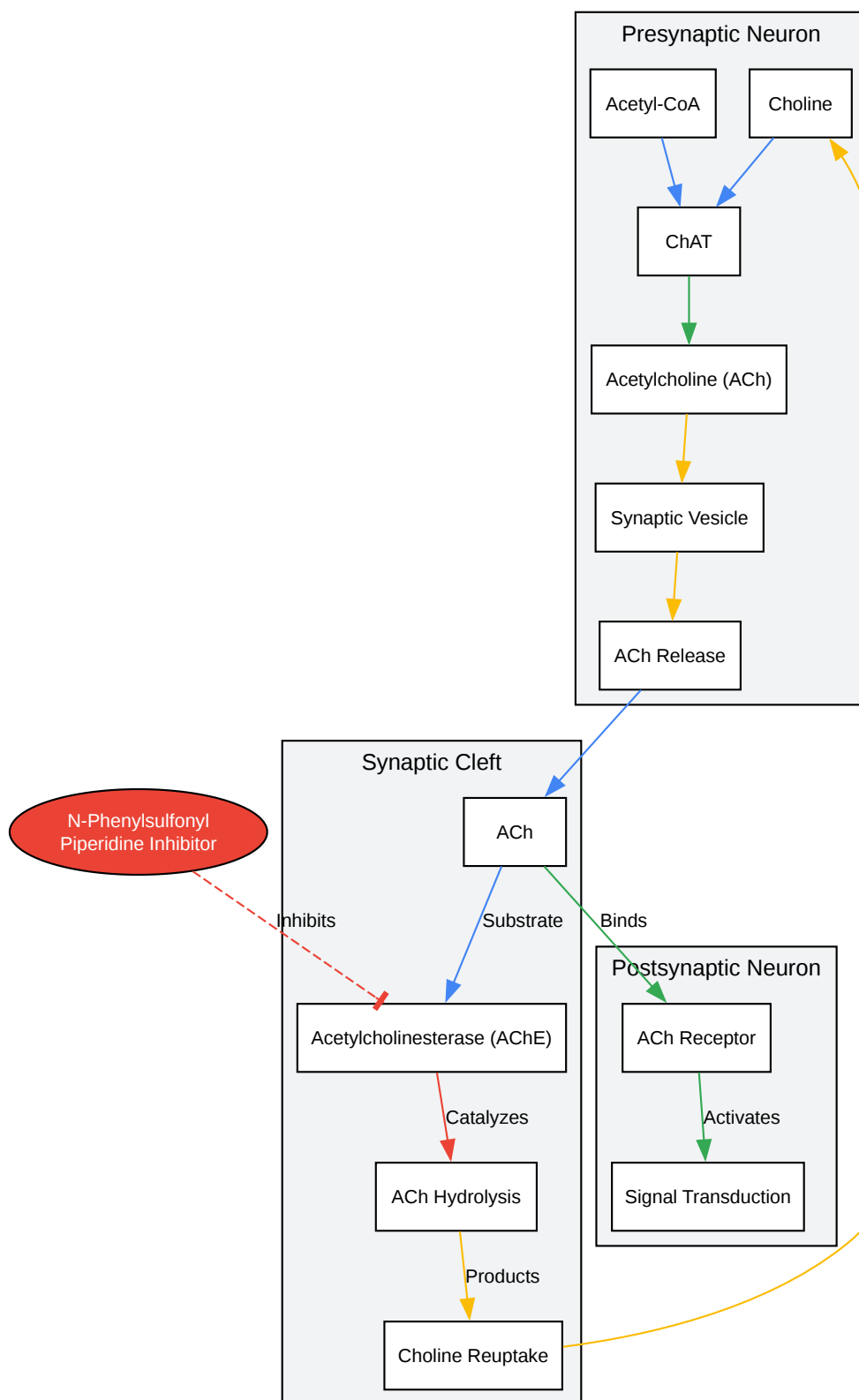
Experimental Workflow for the Synthesis of 1-(Phenylsulfonyl)piperidine



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Caption: Workflow for the synthesis of 1-(phenylsulfonyl)piperidine.

Cholinergic Signaling Pathway and Inhibition by N-Phenylsulfonyl Piperidines



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Caption: Inhibition of cholinergic signaling by N-phenylsulfonyl piperidines.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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